2-Cyclohept-1-enylphenylamine
Description
2-Cyclohept-1-enylphenylamine is an aromatic amine featuring a cycloheptene ring fused to a phenylamine group. Key properties likely include moderate water solubility (depending on substituent effects), a higher molar mass than cyclohexene analogs, and distinct thermodynamic behavior due to ring strain and conjugation .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(cyclohepten-1-yl)aniline |
InChI |
InChI=1S/C13H17N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-7,9-10H,1-4,8,14H2 |
InChI Key |
VEFQDWCMMBVARW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physical Property Comparison
Table 1: Key Properties of 2-Cyclohept-1-enylphenylamine and Analogs
Key Observations :
- Substituent Effects : The phenylamine group increases molar mass and hydrophobicity relative to 2-(1-Cyclohexenyl)ethylamine, as seen in its higher inferred logP (~3.0–3.5 vs. 1.67) .
- Hydrogen Bonding: Unlike 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, which has a hydroxyl group for enhanced solubility, this compound relies solely on the amine for polar interactions, limiting its aqueous solubility .
Chemical Reactivity and Stability
- Basicity : The primary amine in this compound is expected to exhibit higher basicity (pKa ~9–10) than the secondary ethylamine in 2-(1-Cyclohexenyl)ethylamine (pKa ~10.5–11.0) due to reduced steric hindrance and resonance stabilization .
- Electrophilic Substitution: The phenylamine group directs electrophiles to ortho/para positions, whereas the cyclohexanone derivative undergoes ketone-specific reactions (e.g., nucleophilic additions) .
- Thermodynamic Stability : The cycloheptene ring’s lower strain energy may enhance thermal stability compared to cyclohexene analogs, as suggested by higher decomposition temperatures in similar compounds .
Spectroscopic and Analytical Data
- NMR Shifts: For 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, ¹H NMR signals at δ 14.48 ppm (hydroxyl) and δ 1.49–2.90 ppm (cyclohexane protons) highlight electronic effects absent in this compound, which would show aromatic proton signals near δ 6.5–7.5 ppm and amine protons at δ 1.5–3.0 ppm .
- Mass Spectrometry: The molecular ion peak for this compound (m/z ~185) would differ significantly from the cyclohexanone derivative (m/z 233) due to mass and fragmentation patterns .
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